D-Galactose-2-d

Descripción

Significance of D-Galactose in Biological Systems and Metabolic Pathways

D-galactose, a C-4 epimer of glucose, is a monosaccharide that plays a vital role in various biological processes. sigmaaldrich.com It is a fundamental component of lactose, the primary sugar in milk, and is therefore a crucial energy source, particularly for infants. itwreagents.combiologynotesonline.com Beyond its role as an energy-providing nutrient, D-galactose is an essential building block for the biosynthesis of numerous macromolecules. hmdb.ca It is a key constituent of glycolipids and glycoproteins, which are integral to cell membranes and are involved in critical cellular functions such as cell signaling, cell adhesion, and immune responses. itwreagents.combiologynotesonline.comontosight.ai

The metabolism of D-galactose primarily occurs through the highly conserved Leloir pathway, which converts galactose into glucose-1-phosphate. wikipedia.orgwikipedia.org This product can then enter glycolysis for energy production or be converted to UDP-glucose, a precursor for glycogen synthesis and other biosynthetic pathways. wikipedia.orgbio-rad.com The enzymes central to this pathway are galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). wikipedia.org The proper functioning of this pathway is critical, as evidenced by the serious metabolic disorder galactosemia, which results from deficiencies in these enzymes. itwreagents.comhmdb.ca

In addition to its metabolic roles, D-galactose is utilized in research to model cellular aging and oxidative stress. itwreagents.comcarbomer.com Chronic exposure to high levels of D-galactose can induce changes in animal models that mimic aspects of the natural aging process, making it a valuable tool for studying age-related diseases. itwreagents.commdpi.com

Principles and Advantages of Isotopic Labeling in Tracing Metabolic Fates

Isotopic labeling is a powerful technique used to track the movement of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org This is achieved by replacing one or more atoms in a molecule of interest with their isotope. wikipedia.org Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons, resulting in a different mass. bitesizebio.com These labeled molecules, or isotopic tracers, can be either stable (non-radioactive) or radioactive. wikipedia.org

Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are commonly used in metabolic research. wikipedia.orgbocsci.com Their key advantage is their safety, as they are non-radioactive. bitesizebio.comnih.gov The presence and position of these stable isotopes in metabolites can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

The primary benefits of using isotopic labeling in metabolic studies include:

Pathway Elucidation: Tracing the path of labeled atoms allows researchers to map out metabolic pathways and understand the flow (flux) of metabolites through them. nih.govgeneralmetabolics.com

Dynamic Information: Unlike traditional metabolomics which provides a static snapshot, isotope tracing offers dynamic insights into the rates of metabolic reactions and pathway activities. bitesizebio.com

Source Identification: It helps to identify the nutrient sources that contribute to the synthesis of specific biomolecules. bitesizebio.com

Quantification: It enables the quantification of metabolic fluxes, providing a measure of the rate of turnover of metabolites within a pathway. creative-proteomics.com

Deuterium labeling, specifically, offers unique advantages. The replacement of hydrogen with deuterium can simplify complex ¹H NMR spectra, aiding in the conformational analysis of molecules like carbohydrates. bocsci.com Furthermore, deuterium-labeled compounds can serve as "label-free" probes in certain analytical methods. bocsci.com

Scope and Research Applications of D-Galactose-2-d in Biological Sciences

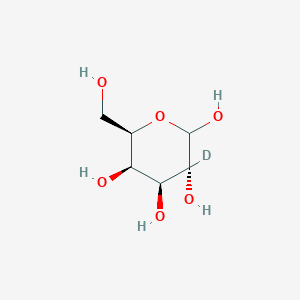

This compound is a form of D-galactose where the hydrogen atom at the second carbon position is replaced with a deuterium atom. medchemexpress.com This specific labeling makes it a valuable tool for a variety of research applications, primarily centered around metabolism and biomolecular analysis.

One of the key applications of this compound is in metabolic flux analysis . By introducing this labeled sugar into a biological system, researchers can trace the metabolic fate of the galactose molecule. Using techniques like mass spectrometry, they can follow the deuterium label as it is incorporated into various downstream metabolites. This provides detailed information about the activity of the Leloir pathway and other related metabolic routes under different physiological or pathological conditions.

Another significant application is in biomolecular NMR . The presence of deuterium at a specific position can be used to simplify complex NMR spectra of carbohydrates and their derivatives. bocsci.com This spectral simplification is particularly useful for studying the structure and dynamics of carbohydrates and their interactions with other biomolecules, such as proteins. bocsci.com

Deuterated carbohydrates, including this compound, are also being explored for in vivo metabolic imaging . anr.fr Deuterium metabolic imaging (DMI) is an emerging technique with the potential for non-invasively studying metabolic processes in living organisms, which could have significant implications for biomedical research and diagnostics. anr.fr

Table 1: Research Applications of Deuterium-Labeled Carbohydrates

| Application Area | Description | Relevant Techniques |

|---|---|---|

| Metabolic Pathway Tracing | Following the incorporation of the deuterium label into various metabolites to understand metabolic fluxes and pathway regulation. nih.govgeneralmetabolics.com | Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC/MS) nih.govnih.gov |

| Biomolecular Structure Analysis | Simplifying complex NMR spectra to aid in the determination of carbohydrate structure and conformation. bocsci.com | Nuclear Magnetic Resonance (NMR) Spectroscopy bocsci.com |

| In Vivo Metabolic Imaging | Non-invasively visualizing and studying metabolic processes in living organisms. anr.fr | Deuterium Metabolic Imaging (DMI) anr.fr |

| Nutrient Uptake Studies | Assessing the uptake of carbohydrates by cells and microorganisms. bocsci.comresearchgate.net | Ion Beam Analysis, Raman Microscopy researchgate.net |

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-ODFFSVOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H]([C@H]([C@H](OC1O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Galactose and Its Derivatives

Chemical Synthesis Approaches for Site-Specific Deuterium Incorporation in Galactose

Chemical synthesis offers precise control over the location of the deuterium label within the galactose molecule. Methodologies often involve multi-step procedures that leverage protecting groups and stereoselective reactions.

The synthesis of D-galactose labeled at the C-2 position can be achieved through chain-extension methodologies, analogous to those used for carbon-14 labeling. nist.gov A common strategy begins with a C-1 labeled pentose, such as D-lyxose.

The synthesis proceeds via the Kiliani-Fischer cyanohydrin synthesis. D-lyxose is reacted with cyanide, which adds to the aldehyde group, forming two epimeric cyanohydrins (nitriles) at the C-2 position: D-galactononitrile and D-talononitrile. The crucial step for deuterium incorporation would involve the reduction of the nitrile group. While the literature cited focuses on C-14 labeling, a similar pathway using a deuterium source during the reduction of the corresponding lactone would yield the desired D-galactose-2-d. The separation of the D-galacto and D-talo epimers is a critical step, often achieved through crystallization or chromatography of their salts, such as calcium salts. nist.gov The final step involves the reduction of the resulting D-galactono-lactone to yield D-galactose, now carrying the label at the C-2 position. nist.gov

Convenient and effective methods have been developed for introducing deuterium at other specific positions of D-galactose and its derivatives. tandfonline.comtandfonline.com

Deuteration at the C-6 Position: A common route to D-galactose-6-d involves the selective oxidation of the primary alcohol at C-6, followed by reduction with a deuterium-donating reagent. tandfonline.comtandfonline.com The synthesis starts with a protected galactose derivative, such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. This starting material has its C-6 hydroxyl group free for reaction. The hydroxyl group is oxidized to an aldehyde. Subsequent reduction of this aldehyde using a deuterated reducing agent, most commonly sodium borodeuteride (NaBD₄), introduces the deuterium atom specifically at the C-6 position. The final step is the removal of the protecting isopropylidene groups to yield D-galactose-6-d. tandfonline.comtandfonline.com

Deuteration at the C-3 Position: A similar principle of oxidation followed by deuteride reduction is applied for C-3 labeling. tandfonline.comtandfonline.com For this, a suitable precursor like benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside can be used. The free hydroxyl group at C-3 is oxidized using reagents like dimethyl sulfoxide (DMSO) and acetic anhydride to form the corresponding 3-ulose (ketone) derivative. tandfonline.com This ketone is then reduced with sodium borodeuteride, which introduces a deuterium atom at the C-3 position. The reaction is stereoselective, favoring the formation of the galacto epimer. tandfonline.com Subsequent deprotection steps, including hydrogenolysis, yield the final product, 2-acetamido-2-deoxy-3-d-D-galactopyranose. tandfonline.com

Table 1: Chemical Synthesis of Site-Specifically Deuterated Galactose Analogs

| Target Position | Starting Material | Key Reaction Steps | Deuterium Source |

| C-2 | D-Lyxose | 1. Cyanohydrin formation2. Hydrolysis to lactone3. Reduction of lactone | Deuterated Reductant |

| C-3 | Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside | 1. Oxidation of C-3 hydroxyl to ketone2. Reduction of ketone | Sodium Borodeuteride |

| C-6 | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 1. Oxidation of C-6 hydroxyl to aldehyde2. Reduction of aldehyde | Sodium Borodeuteride |

Synthesis of this compound

Enzymatic and Chemo-Enzymatic Synthesis Routes for Deuterated Galactose Derivatives

Enzymatic and chemo-enzymatic methods offer high selectivity and milder reaction conditions compared to purely chemical approaches. These strategies often utilize the inherent specificity of enzymes to modify carbohydrate structures. ggbrc.comacs.org

A powerful chemo-enzymatic strategy involves performing enzyme-catalyzed reactions in deuterium oxide (D₂O) as the solvent. nih.gov For example, a multi-enzyme cascade has been used to synthesize trideuterated sialosides. nih.gov In this system, enzymes such as GlcNAc 2-epimerase and sialic acid aldolase operate in D₂O. The epimerase functions via a deprotonation/reprotonation mechanism, which allows for the exchange of a proton at the C-2 position of the substrate (like N-acetylglucosamine) with a deuterium atom from the solvent. nih.gov While this example focuses on a sialic acid precursor, the principle can be applied to other enzyme systems to achieve specific deuteration.

Another chemo-enzymatic approach involves the selective oxidation of the primary alcohol at C-6 of galactosyl residues in polysaccharides by the enzyme galactose oxidase. acs.org The resulting aldehyde can then be chemically reduced using sodium borodeuteride to introduce a deuterium label, demonstrating a combination of enzymatic selectivity and chemical modification.

Incorporation of Deuterated Galactose into Complex Glycoconjugates (e.g., Gangliosides)

Deuterated galactose and its derivatives are valuable precursors for the synthesis of complex glycoconjugates, such as gangliosides and milk oligosaccharides. oup.com These labeled molecules are crucial as internal standards for quantitative analysis by mass spectrometry. caymanchem.comcloudfront.net

The biological machinery of cells can incorporate sugar analogs into larger glycostructures. Studies have shown that 2-deoxy-D-galactose, an analog of galactose, is metabolized in vivo and incorporated into various gangliosides, including GM3 and GD3. nih.gov This demonstrates that the cellular glycosylation pathways can utilize modified galactose units.

Similarly, research on lactating women has shown that orally administered ¹³C-labeled galactose is efficiently and directly incorporated into milk lactose and human milk oligosaccharides (HMOs). oup.com This provides strong evidence for a physiological pathway that can utilize exogenous galactose for the biosynthesis of complex glycoconjugates. By extension, deuterated galactose would be expected to follow the same metabolic route, leading to the formation of deuterated gangliosides and other glycoconjugates.

The synthesis of deuterated gangliosides, such as d₃- or d₉-labeled GM1, is essential for modern glycolipidomics. caymanchem.combiorxiv.org These standards allow for precise quantification in biological samples by overcoming the issue of isotopic interference from the naturally abundant ¹³C isotopes present in large molecules like gangliosides. caymanchem.comcloudfront.net The synthesis can be achieved by incorporating a deuterated precursor, like a deuterated galactose molecule, during the enzymatic assembly of the ganglioside's glycan chain or by using deuterated building blocks in a total chemical synthesis.

Metabolic Pathway Elucidation Utilizing D-galactose-2-d As an Isotopic Tracer

Tracing the Leloir Pathway Dynamics with Deuterated Galactose

The primary route for galactose catabolism in most organisms is the Leloir pathway, which converts galactose into glucose-1-phosphate. wikipedia.orgwikipedia.org This pathway involves four key enzymes: galactose mutarotase (GALM), galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase (GALE). researchgate.netresearchgate.net By introducing D-Galactose-2-d, researchers can follow the deuterated label as it is processed by these enzymes, revealing kinetic details and substrate flow through this central metabolic route.

Galactokinase (GALK) catalyzes the first committed step of the Leloir pathway: the ATP-dependent phosphorylation of α-D-galactose to yield galactose-1-phosphate (Gal-1-P). wikipedia.orgcreative-enzymes.com The substrate specificity of galactokinase is crucial for its function. Studies across various species, including humans, rats, and E. coli, have shown that the enzyme can tolerate modifications at the C-2 position of D-galactose. wikipedia.orgcreative-enzymes.com Specifically, 2-deoxy-D-galactose, a molecule structurally analogous to this compound, is a known substrate for human and rat galactokinases. wisc.edunih.govnih.gov This indicates that the substitution of a hydrogen atom with deuterium at the C-2 position, as in this compound, does not prevent the sugar from being recognized and phosphorylated by the enzyme. wikipedia.org

Kinetic analyses of human galactokinase with 2-deoxy-D-galactose (2dG) have provided quantitative insights into its utilization. The enzyme exhibits a Michaelis constant (Kₘ) for 2dG of 1100 ± 110 µM and a catalytic rate (kcat) of 4.8 ± 0.3 s⁻¹. researchgate.net While these values differ from those for the natural substrate D-galactose, they confirm that C-2 modified sugars are actively metabolized, making this compound a suitable tracer for monitoring GALK activity and subsequent pathway flux.

| Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |

| Human | D-Galactose | - | - | nih.gov |

| Human | 2-deoxy-D-galactose | 1100 ± 110 | 4.8 ± 0.3 | researchgate.net |

| Human | N-acetyl-D-galactosamine | Not a substrate | - | nih.govcapes.gov.br |

| Human | D-Fucose | Not a substrate | - | nih.govcapes.gov.br |

| Human | D-Glucose | Not a substrate | - | nih.govcapes.gov.br |

| E. coli | 2-deoxy-D-galactose | Substrate | - | wikipedia.org |

| E. coli | 3-deoxy-D-galactose | Substrate | - | wikipedia.org |

| S. cerevisiae | 2-deoxy-D-galactose | Not a substrate | - | wisc.edu |

Following its synthesis, the deuterated galactose-1-phosphate (Gal-1-P-2-d) is acted upon by Galactose-1-Phosphate Uridylyltransferase (GALT). GALT catalyzes the transfer of a UMP group from UDP-glucose to Gal-1-P, producing UDP-galactose and glucose-1-phosphate. mdpi.com Using this compound as a tracer would result in the formation of UDP-galactose-2-d. This isotopically labeled product can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has been successfully applied to measure GALT activity using ¹³C-labeled substrates. babydetect.com

The final enzyme of the Leloir pathway, UDP-galactose 4-epimerase (GALE), catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. e-lactancia.orgnih.gov This reaction involves the transient oxidation of the C-4 hydroxyl group to a 4-keto intermediate, followed by a stereospecific reduction. researchgate.net When UDP-galactose-2-d enters the active site, the deuterium label at C-2 remains unaffected by the C-4 epimerization, leading to the production of UDP-glucose-2-d. Kinetic isotope effect studies using substrates deuterated at the C-4 position have been instrumental in probing the GALE mechanism, revealing that hydride transfer is a key step. nih.govacs.org Tracing with this compound allows for the direct observation of the flow of the galactose backbone into the UDP-glucose pool, which is essential for glycolysis and the synthesis of glycoconjugates.

Galactokinase Activity and Substrate Utilization

Investigation of Alternative Galactose Catabolic Pathways

When the Leloir pathway is saturated or impaired, cells utilize alternative routes for galactose catabolism. mdpi.comnih.gov this compound is an effective tool for investigating the flux through these secondary pathways, which include an oxido-reductive pathway and the D-tagatose-6-phosphate pathway. nih.govosti.gov

Excess galactose can be shunted into pathways that significantly impact the cell's redox and energy state. Unlike glycolysis of glucose, the conversion of galactose to pyruvate via the Leloir pathway and glycolysis does not yield a net gain of ATP. nih.gov This forces cells to rely more heavily on mitochondrial oxidative phosphorylation (OXPHOS) to maintain energy homeostasis. nih.gov This shift towards oxidative metabolism can be traced using deuterated galactose. The increased OXPHOS activity leads to a higher production of reactive oxygen species (ROS), creating oxidative stress. nih.gov

Two major products of alternative galactose metabolism are galactitol and D-galactonate. nih.govru.nl In the presence of high galactose concentrations, aldose reductase reduces the sugar to galactitol. nih.gov This polyol can accumulate in cells, causing osmotic stress. wikipedia.org Galactose can also be oxidized by galactose dehydrogenase to form galactonolactone, which is subsequently converted to D-galactonate. nih.gov

Using this compound as a precursor allows for the biosynthesis of deuterated galactitol and D-galactonate. The presence of the deuterium label provides a clear signature for tracing their formation and accumulation in various tissues. Gas chromatography/mass spectrometry (GC/MS) is a common method for identifying and quantifying these metabolites, and the use of labeled tracers enhances the accuracy of these measurements, distinguishing between endogenously produced and exogenously supplied metabolite pools. ru.nl

Role of Deuterated Galactose in Oxidative Metabolism and Energy Homeostasis Studies

Spatiotemporal Studies of Galactolipid Biosynthesis via Deuterium Labeling

Galactose is a fundamental component of galactolipids, which are the most abundant lipids in the photosynthetic membranes of plants and algae. Understanding the biosynthesis of these lipids in space and time is critical for plant biology. Isotope labeling with deuterated precursors, coupled with mass spectrometry imaging (MSI), has emerged as a powerful strategy for visualizing metabolic dynamics at a cellular resolution. nih.govresearchgate.net

Studies using heavy water (D₂O) have provided a detailed view of galactolipid biosynthesis in plants like Lemna minor (duckweed) and Arabidopsis thaliana. nih.govfrontiersin.orgnih.gov In these experiments, the deuterium from D₂O is incorporated into the galactose moiety during photosynthesis and subsequent metabolic steps. The use of a specific tracer like this compound would provide a more direct route for the label into the galactolipid synthesis pathway. The labeled galactose is first activated to UDP-galactose-2-d, which then serves as the donor for the galactosylation of diacylglycerol, forming monogalactosyldiacylglycerol (MGDG) and subsequently digalactosyldiacylglycerol (DGDG). researchgate.net

MSI analysis of tissues fed with deuterated tracers reveals distinct isotopologue distributions over time. For example, in duckweed, initial labeling shows deuterium incorporation primarily in the galactose headgroup. nih.govoup.com As time progresses, the label also appears in the fatty acyl chains, indicating de novo synthesis of the entire lipid molecule. nih.gov The spatial distribution of these labeled lipids can be mapped across different parts of the plant, such as old versus new fronds, providing unprecedented detail on the location and timing of lipid biosynthesis and membrane restructuring. nih.govresearchgate.net

| Organism | Labeled Precursor | Key Galactolipids Analyzed | Major Findings | Reference |

| Lemna minor | 50% D₂O | MGDG, DGDG | Three distinct isotopologue groups observed over time, corresponding to labeling of galactose only, galactose and one fatty acyl chain, and the entire molecule. Localization of biosynthesis from parent to daughter fronds. | nih.govoup.com |

| Arabidopsis thaliana | 35% D₂O | MGDG, DGDG, Pheophytin a | Gradual increase in deuterium labeling over 12 days. D-labeling isotopologue patterns of arabidopsides (oxylipids derived from galactolipids) matched their galactolipid precursors. | frontiersin.orgnih.gov |

Comprehensive Metabolomic Profiling in D-Galactose Metabolism Research

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of cellular state. frontiersin.org In D-galactose metabolism research, comprehensive metabolomic profiling has been instrumental in understanding the systemic effects of both elevated galactose levels and genetic disorders like galactosemia. frontiersin.orgnih.gov These studies typically employ high-resolution analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify hundreds to thousands of metabolites simultaneously. frontiersin.orgnih.gov

For instance, metabolomic studies on D-galactose-induced aging models in rats have identified numerous biomarkers and revealed that aging effects may be linked to disturbances in energy, amino acid, and lipid metabolism. nih.govnih.gov In the context of classic galactosemia, a genetic disorder impairing galactose metabolism, untargeted metabolomics has identified thousands of significantly altered metabolic features in patients compared to controls, pointing to widespread perturbations in redox, amino acid, and mitochondrial pathways. frontiersin.org

The integration of isotopic tracers like this compound with metabolomics offers a more dynamic and quantitative view of metabolic fluxes. medchemexpress.comnih.gov By supplying cells or organisms with a labeled substrate, researchers can trace its path and measure the rate of its incorporation into various metabolic pools. A key study utilized uniformly ¹³C-labeled galactose ([U-¹³C]-galactose) to perform galactose metabolite profiling (GMP) in fibroblasts from galactosemia patients. nih.gov This approach allowed for the quantitative assessment of residual galactose metabolism by measuring the levels of labeled downstream metabolites. nih.gov The study demonstrated a clear distinction between healthy controls, patients with a classic form of the disease, and those with a milder variant presentation based on the ratio of labeled galactose-1-phosphate to labeled UDP-galactose, termed the Galactose Index (GI). nih.gov

These findings highlight how combining stable isotope labeling with metabolomic analysis creates a powerful tool for diagnosing metabolic disorders, assessing disease severity, and investigating the underlying pathophysiology of disturbed galactose metabolism.

Table 1: Galactose Metabolite Profiling (GMP) in Human Fibroblasts

This interactive table summarizes the findings from a study using [U-¹³C]-galactose to measure metabolite levels in fibroblasts from healthy controls and galactosemia patients. The data shows the accumulation of precursors and depletion of products in patient cells, reflecting the metabolic block. Data adapted from a study on galactosemia patient fibroblasts. nih.gov

| Cell Type | [U-¹³C]-Galactose (pmol/mg protein) | [U-¹³C]-Gal-1-P (pmol/mg protein) | [¹³C₆]-UDP-galactose (pmol/mg protein) | Galactose Index ([U-¹³C]-Gal-1-P / [¹³C₆]-UDP-galactose) |

| Healthy Controls | Low | Low | High | Low |

| Variant Galactosemia Patients | Intermediate | High | Low | Intermediate |

| Classical Galactosemia Patients | High | Very High | Very Low | High |

Adaptive Metabolism of D-Galactose in Microbial Systems

Microorganisms exhibit remarkable metabolic flexibility, often possessing inducible systems and multiple pathways to utilize various carbon sources, including D-galactose. microbiologyresearch.org The study of this adaptive metabolism is crucial for applications in biotechnology and for understanding host-pathogen interactions. asm.orgscirp.org

In many microbes, galactose utilization is an adaptive process, meaning the necessary enzymes are synthesized only when galactose is present and a preferred sugar like glucose is absent. microbiologyresearch.org The filamentous fungus Aspergillus nidulans, for example, utilizes D-galactose through an inducible enzyme system. microbiologyresearch.org It possesses both the classic Leloir pathway and an alternative oxido-reductive pathway for galactose catabolism, controlled by a unique set of transcriptional regulators. nih.govnih.govasm.org

Bacteria have evolved two primary pathways for galactose catabolism: the Leloir pathway and the Tagatose-6-Phosphate (T6P) pathway . asm.orgdairy-journal.org

Leloir Pathway: This pathway, found in organisms like Escherichia coli, converts galactose into glucose-1-phosphate, which then enters mainstream glycolysis. nih.gov

Tagatose-6-Phosphate Pathway: This pathway is the primary route in bacteria like Staphylococcus aureus and Streptococcus agalactiae. asm.orgfrontiersin.orgnih.govnih.gov It involves the conversion of galactose-6-phosphate into intermediates of the lower part of glycolysis, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. researchgate.net

Some bacteria, such as Lactococcus lactis, possess genes for both pathways. nih.govfrontiersin.org Isotopic labeling studies using ¹³C-galactose coupled with NMR have been pivotal in dissecting the contributions of each pathway in L. lactis. nih.gov These studies revealed that the high-affinity galactose permease (GalP) funnels galactose into the Leloir pathway, while lower-affinity phosphotransferase systems (PTS) are also involved. nih.govfrontiersin.org Research on Staphylococcus aureus has shown that its reliance on the T6P pathway for galactose metabolism contributes to its resistance to nitrosative stress, an important factor for survival within a host. frontiersin.org

This diversity in metabolic strategies highlights the evolutionary adaptations of microbes to different ecological niches. Understanding these pathways, often through the use of isotopic tracers, is fundamental to both basic science and the engineering of microbes for industrial fermentation. nih.govembopress.orgbiorxiv.org

Table 2: Predominant Galactose Metabolic Pathways in Various Microorganisms

This table compares the primary metabolic routes for D-galactose utilization across different microbial species as identified in various research studies.

| Organism | Predominant Pathway(s) | Key Features | Citations |

| Escherichia coli | Leloir Pathway | Model organism for Leloir pathway studies. | nih.gov |

| Aspergillus nidulans | Leloir & Oxido-reductive Pathways | Inducible system with unique transcriptional regulators (GalX, GalR). | microbiologyresearch.orgnih.govnih.gov |

| Staphylococcus aureus | Tagatose-6-Phosphate Pathway | Physiologically significant route; confers resistance to nitrosative stress. | frontiersin.orgnih.gov |

| Lactococcus lactis | Leloir & Tagatose-6-Phosphate Pathways | Possesses both pathways; utilization depends on strain and transport system (Permease vs. PTS). | nih.govfrontiersin.org |

| Streptococcus agalactiae | Tagatose-6-Phosphate Pathway | Primary route for galactose catabolism; Leloir pathway appears to be heading toward extinction. | asm.orgnih.gov |

| Clostridium acetobutylicum | Leloir & Tagatose-6-Phosphate Pathways | Both pathways are encoded and differentially regulated. | scirp.org |

Enzymatic Investigations Involving Deuterated Galactose Analogs

Substrate Specificity and Kinetic Analysis of Enzymes with D-Galactose-2-d

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a strategic position in a substrate molecule can significantly influence the rate of an enzyme-catalyzed reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into the reaction mechanism, particularly the rate-determining step. wikipedia.orglibretexts.org

Enzyme-Catalyzed Conversion of D-Galactose to D-Tagatose

The isomerization of D-galactose to D-tagatose is a commercially significant bioconversion, often catalyzed by L-arabinose isomerases (L-AIs). mdpi.commdpi.com These enzymes, despite their name, can utilize D-galactose as a substrate due to structural similarities with L-arabinose. mdpi.com The proposed mechanism for this isomerization involves a proton transfer, making it an ideal system for investigation using this compound.

Studies involving deuterated glucose in similar isomerization reactions have demonstrated a significant kinetic isotope effect (kH/kD = 3.8), indicating that the deprotonation at the C-2 position occurs prior to the rate-limiting step. acs.org This suggests that the formation of an enediol intermediate is a critical part of the reaction pathway. acs.org While specific data for this compound in L-AI catalyzed isomerization is not extensively detailed in the provided results, the principles derived from glucose isomerization are highly relevant. The use of this compound would allow researchers to precisely determine if the C-2 deprotonation is the rate-limiting step in tagatose formation. A significant KIE would confirm the involvement of this hydrogen (or deuterium) abstraction in the slowest part of the catalytic cycle.

The conversion efficiency of D-galactose to D-tagatose by various L-AIs has been reported to reach up to 56.7%. frontiersin.org The reaction conditions, such as temperature and pH, play a crucial role in optimizing this conversion. mdpi.comfrontiersin.org

Table 1: Kinetic Parameters of L-Arabinose Isomerase from Bifidobacterium adolescentis (BAAI)

| Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (mM-1 min-1) |

|---|---|---|---|

| D-Galactose | 22.4 | 489 | 9.3 |

| L-Arabinose | 40.2 | 275.1 | 8.6 |

Data sourced from Frontiers in Bioengineering and Biotechnology. frontiersin.org

Studies on UDP-Galactopyranose Mutase Activity with Fluorinated-Deuterated Analogs

UDP-galactopyranose mutase (UGM) is a flavoenzyme that catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). researchgate.netnih.govnih.gov This enzyme is essential for the viability of many pathogenic microorganisms, including Mycobacterium tuberculosis, but is absent in humans, making it an attractive drug target. nih.govnih.gov

The mechanism of UGM is thought to involve the cleavage of the anomeric bond and the formation of an oxocarbenium ion intermediate. nih.gov To probe this mechanism, researchers have synthesized and tested fluorinated analogs of UDP-galactose. In one study, UDP-2-deoxy-2-fluoro-D-galactose (UDP-[2-F]Gal) was used. nih.gov The introduction of the electron-withdrawing fluorine atom at the C-2 position, adjacent to the anomeric center, significantly reduced the reaction rate. nih.gov This finding supports a mechanism involving the formation of an oxocarbenium intermediate, as the fluorine substituent would destabilize such a positively charged species. nih.gov

While the direct use of this compound in these specific UGM studies is not explicitly mentioned, the principles are transferable. A secondary kinetic isotope effect would be expected with this compound if there is a change in hybridization at the C-2 position during the rate-determining step. Comparing the kinetic parameters of UDP-D-Galactose-2-d with the natural substrate would provide further evidence for the proposed mechanistic steps.

Table 2: Kinetic Parameters of E. coli UDP-Galp Mutase with Fluorinated Analogs

| Substrate | Km (µM) | kcat (s-1) |

|---|---|---|

| UDP-[2-F]Galf | 65 | 0.033 |

| UDP-[3-F]Galf | 861 | 5.7 |

Data sourced from PubMed. nih.gov

Characterization of Galactosyltransferases and Glycosylation Enzymes using Deuterated Substrates

Galactosyltransferases are a class of enzymes that catalyze the transfer of galactose from a donor substrate, typically UDP-Galactose, to an acceptor molecule. acs.orgnih.gov These enzymes are crucial for the synthesis of complex carbohydrates, glycoproteins, and glycolipids. acs.org Deuterated substrates like this compound can be invaluable in studying the mechanisms and specificities of these enzymes.

The use of isotope-labeled internal standards, including deuterated products, is a key component in quantitative assays for glycosidases and glycosyltransferases using techniques like LC-MS/MS. researchgate.netnih.gov This allows for precise measurement of enzyme activity. For instance, in the development of assays for newborn screening of lysosomal storage disorders, deuterated standards are essential for accurate quantification of the enzymatic products. nih.gov

Furthermore, 2-deoxy-D-galactose (2-d-gal), a related galactose analog, has been shown to act as an inhibitor of fucosylation, a type of glycosylation. researchgate.netresearcher.liferesearchgate.net This highlights how modifications at the C-2 position of galactose can influence the activity of glycosylating enzymes. While not a direct study of this compound, it underscores the sensitivity of these enzymes to changes at this position. The use of this compound as a substrate for galactosyltransferases could reveal subtle kinetic isotope effects, providing information about the transition state of the galactosyl transfer reaction.

Investigation of Enzyme-Deuterated Ligand Interactions via Structural Biology Approaches

Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level insights into how enzymes bind to their substrates and ligands. Deuterated compounds like this compound can be particularly useful in these studies.

NMR spectroscopy is a powerful method for studying enzyme-ligand interactions in solution. Saturation Transfer Difference (STD) NMR experiments, for example, can identify which parts of a ligand are in close proximity to the protein. nih.govkiesslinglab.com In studies of UDP-galactopyranose mutase, STD-NMR was used to compare the binding of UDP-Galactose and the non-substrate analog UDP-Glucose. nih.govkiesslinglab.com These experiments revealed that while the uridine portion of both molecules binds in a similar manner, the orientation of the glucose and galactose sugar moieties differs within the active site. nih.govkiesslinglab.com The use of specifically deuterated substrates like UDP-D-Galactose-2-d in such experiments could further refine the understanding of the substrate's orientation and dynamics within the active site.

X-ray crystallography provides a static picture of the enzyme-ligand complex. While direct crystallographic studies with this compound were not found in the search results, structures of enzymes complexed with similar analogs have been determined. For example, the crystal structure of UGM from Klebsiella pneumoniae was solved in a complex with the substrate analog UDP-glucose. nih.govkiesslinglab.com Similarly, human β1,3-galactosyltransferase 5 (β3GalT5) has been crystallized with the donor analogue UDP-2-fluorogalactose. acs.org These structures provide a framework for understanding substrate recognition and catalysis. Docking studies or co-crystallization with UDP-D-Galactose-2-d could build upon this knowledge, potentially revealing subtle conformational changes or interactions influenced by the deuterium substitution.

Cellular and Molecular Investigations Utilizing Deuterated Galactose

Mechanisms of Cellular Uptake and Transport of D-Galactose-2-d

The entry of D-galactose into a cell is the first critical step that dictates its subsequent biological impact. The process is mediated by specific protein transporters embedded in the cell membrane. The use of this compound is instrumental in studies aiming to delineate these transport mechanisms with high precision.

Characterization of Sugar Transporters (e.g., SGLT1, GLUT2, GLUT5, GLUT7)

The transport of D-galactose across cellular membranes is primarily handled by two families of transporters: the sodium-glucose cotransporters (SGLT) and the facilitated-diffusion glucose transporters (GLUT). nih.gov While this compound is chemically similar to its non-deuterated counterpart and is expected to utilize the same transporters, its use in research allows for precise tracking.

SGLT1: This is a high-affinity, low-capacity transporter that actively transports D-galactose into cells against a concentration gradient, a process coupled with the transport of two sodium ions. nih.govphysiology.org It is prominently expressed in the brush border membrane of intestinal enterocytes and plays a crucial role in the initial absorption of dietary galactose. nih.govwjgnet.com Human SGLT1 transports D-galactose with an apparent Michaelis constant (Km) of approximately 1 mM. nih.gov The direction of transport is reversible and depends on the electrochemical gradient of sodium and the sugar concentrations on either side of the membrane. nih.gov

GLUT2: This transporter is a low-affinity, high-capacity facilitated diffusion carrier, meaning it transports D-galactose down its concentration gradient without the need for energy. nih.gov In humans, GLUT2 exhibits a much lower affinity for D-galactose (Km of ~92 mM) compared to SGLT1. nih.gov It is typically found on the basolateral membrane of intestinal cells, facilitating the exit of galactose into the bloodstream, but can also be inserted into the apical membrane under high sugar conditions. nih.govwjgnet.comresearchgate.net

GLUT5: This transporter is primarily known for its specificity to fructose and does not significantly interact with or transport D-galactose. nih.govresearchgate.net

GLUT7: A more recently identified transporter, GLUT7, has been shown to transport glucose and fructose with high affinity. physiology.org However, studies indicate it does not transport D-galactose, highlighting the substrate specificity among GLUT isoforms. physiology.org

The kinetic properties of these transporters are crucial for understanding how cells handle D-galactose under different physiological conditions.

Table 1: Key Transporters for D-Galactose and Their Characteristics

| Transporter | Family | Transport Mechanism | Affinity for D-Galactose (Human) | Primary Location (Intestine) |

|---|---|---|---|---|

| SGLT1 | SLC5 | Secondary Active Cotransport (Na+) | High (Km ≈ 1 mM) nih.gov | Brush Border Membrane nih.govwjgnet.com |

| GLUT2 | SLC2 | Facilitated Diffusion | Low (Km ≈ 92 mM) nih.gov | Basolateral Membrane nih.govwjgnet.com |

| GLUT5 | SLC2 | Facilitated Diffusion | No significant interaction nih.govresearchgate.net | Brush Border Membrane |

| GLUT7 | SLC2 | Facilitated Diffusion | No transport physiology.org | Brush Border Membrane physiology.org |

Influence of Galactose Multivalency on Cell Internalization Pathways

Multivalency refers to the simultaneous interaction of multiple ligands on one molecular entity with multiple receptors on a cell surface. This strategy is often employed in drug delivery and targeting specific cell types, such as hepatocytes, which overexpress galactose-binding receptors like the asialoglycoprotein receptor (ASGPR). nih.govnih.gov

Research using nanoparticles functionalized with multiple galactose units reveals that multivalency significantly impacts the mechanism of cellular uptake. x-mol.com

Increased Uptake: The density of galactose ligands on a nanoparticle's surface correlates with the kinetics of its uptake. A higher number of galactose units leads to more robust interaction with cell surface receptors and faster internalization. x-mol.com

Shift in Endocytic Pathway: The internalization pathway can shift depending on the multivalency. Nanoparticles with lower galactose density (e.g., ~25 galactose units) may be internalized primarily through lipid raft/caveolae-mediated endocytosis. In contrast, increasing the galactose density (e.g., to 50-80 units) can shift the mechanism to predominantly clathrin-mediated endocytosis. x-mol.com

Subcellular Fate: The valency also affects the subsequent trafficking of the nanoparticle within the cell. Lower valency particles might remain in the cytoplasm for longer periods, whereas higher valency particles are more rapidly trafficked to endosomes and lysosomes, leading to increased exocytosis. x-mol.com

These findings demonstrate that the presentation of galactose on a multivalent scaffold is a critical determinant of how it is recognized and processed by cells, a principle that is fundamental for designing targeted therapeutic and diagnostic agents. nih.govnih.govrsc.org

Molecular Responses to D-Galactose in Non-Clinical Cellular Research Models

Once inside the cell, an excess of D-galactose, often studied in vitro to mimic aging or disease states, can trigger a cascade of molecular events. researchgate.netmdpi.com These models are crucial for understanding the pathogenesis of galactose-related disorders and the aging process.

Analysis of Oxidative Stress and Redox Homeostasis Alterations

One of the most well-documented consequences of elevated intracellular D-galactose is the induction of oxidative stress, which disrupts the cell's redox homeostasis. spandidos-publications.commdpi.com This occurs through several mechanisms:

Enzymatic Oxidation: D-galactose can be oxidized by galactose oxidase, a reaction that produces hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS). researchgate.netmdpi.com

Galactitol Accumulation: Excess galactose is reduced to galactitol by aldose reductase. researchgate.netmdpi.com The accumulation of galactitol can cause osmotic stress and lead to mitochondrial dysfunction, further increasing ROS production. researchgate.netmdpi.com

In vitro studies using various cell lines have demonstrated that exposure to D-galactose leads to a measurable imbalance in the redox state. nih.govfrontiersin.org Key findings from cellular models include:

Increased ROS Production: Treatment of porcine and human kidney cells with D-galactose resulted in a significant, dose-dependent increase in intracellular ROS levels. mdpi.com Similarly, human neuroblastoma cells (SH-SY5Y) showed a ~50% increase in ROS after exposure. nih.gov

Lipid Peroxidation: The increase in ROS leads to damage of cellular components, including lipids. This is often measured by the level of malondialdehyde (MDA), a byproduct of lipid peroxidation. D-galactose treatment has been shown to increase MDA levels in various cell models. nih.govsci-hub.se

Alteration of Antioxidant Enzymes: Cells attempt to counteract oxidative stress by upregulating antioxidant enzymes. However, chronic exposure to D-galactose can overwhelm or dysregulate this system. Studies have reported varied effects, including decreased activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx), and increased catalase (CAT) activity in some models, reflecting a complex and context-dependent cellular response. nih.govfrontiersin.orgbiorxiv.orgacs.org

Table 2: Effects of D-Galactose on Oxidative Stress Markers in Cellular Models

| Cellular Model | Parameter | Observation | Reference |

|---|---|---|---|

| Rat Erythrocytes | Lipid Peroxidation (TBA-RS) | Increased | nih.gov |

| Rat Erythrocytes | Superoxide Dismutase (SOD) | Decreased activity | nih.gov |

| Rat Erythrocytes | Catalase (CAT) | Increased activity | nih.gov |

| Human Kidney Cells (LLC-PK1) | ROS Production | Increased to ~200% of control | mdpi.com |

| Human Neuroblastoma (SH-SY5Y) | ROS Production | Increased from 100% to 151% | nih.gov |

| Human Neuroblastoma (SH-SY5Y) | Malondialdehyde (MDA) | Increased | nih.gov |

| Mouse Neural Stem Cells | ROS & MDA Levels | Increased | sci-hub.se |

| Mouse Neural Stem Cells | SOD & Total Antioxidant Capacity | Decreased | sci-hub.se |

Formation and Impact of Advanced Glycation End-products (AGEs)

D-galactose is a reducing sugar that can react non-enzymatically with the amino groups of proteins, lipids, and nucleic acids in a process called glycation. frontiersin.orgnih.gov This reaction series, known as the Maillard reaction, ultimately forms a heterogeneous group of irreversible, cross-linked molecules called Advanced Glycation End-products (AGEs). researchgate.netfrontiersin.orgmdpi.com

The rate of AGE formation depends on the type of sugar; in vitro studies have shown that D-galactose leads to a faster rate of glycation and AGE formation than D-glucose, but slower than D-fructose. biorxiv.org The accumulation of AGEs has profound effects on cellular function. journal-jop.org

Protein Dysfunction: The cross-linking of proteins by AGEs alters their structure and impairs their function. nih.gov Collagen, a long-lived protein, is a primary target, leading to tissue stiffness. biorxiv.org

Induction of Oxidative Stress: AGEs can further exacerbate oxidative stress by binding to their specific receptor, RAGE (Receptor for Advanced Glycation End-products). researchgate.net The AGE-RAGE interaction activates cellular signaling pathways, such as NADPH oxidase, leading to increased ROS production. researchgate.netaging-us.com

Cellular Damage: In cell culture models, the accumulation of D-galactose-derived AGEs has been linked to increased cell death and apoptosis. nih.govfrontiersin.org For example, treating human neuroblastoma cells with AGEs formed from galactose resulted in enhanced cell death. frontiersin.org

Modulation of Inflammatory Signaling Pathways

The molecular changes induced by D-galactose, particularly oxidative stress and AGE formation, converge on the activation of inflammatory signaling pathways. A central player in this process is the transcription factor Nuclear Factor-kappa B (NF-κB). aging-us.com

Under normal conditions, NF-κB is held inactive in the cytoplasm. mdpi.com However, stimuli like ROS and AGE-RAGE binding can trigger a signaling cascade that leads to the activation of NF-κB. researchgate.netmdpi.com Once activated, NF-κB translocates to the nucleus and promotes the transcription of a wide array of pro-inflammatory genes. spandidos-publications.comaging-us.com

NF-κB Activation: In vitro studies have consistently shown that D-galactose treatment leads to the activation of the NF-κB pathway in various cell types, including astrocytes, glioblastoma cells, and liver cells. spandidos-publications.comaging-us.comnih.gov

Increased Pro-inflammatory Cytokines: The activation of NF-κB results in the increased production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). spandidos-publications.comaging-us.comsciopen.com For instance, D-galactose-treated astrocytes show significantly elevated levels of IL-6 and IL-8. spandidos-publications.com

Senescence-Associated Secretory Phenotype (SASP): In senescent cells induced by D-galactose, the sustained activation of NF-κB is a key driver of the Senescence-Associated Secretory Phenotype (SASP). spandidos-publications.comaging-us.com This involves the secretion of a cocktail of inflammatory cytokines, chemokines, and proteases that can affect the surrounding tissue environment. spandidos-publications.com

In some contexts, galactose has also been shown to activate NF-κB to promote hepatocyte survival in models of acute liver failure, suggesting its role can be context-dependent. nih.gov However, in chronic exposure models used to study aging, the pro-inflammatory effects are predominant. researchgate.net

Effects on Mitochondrial Biogenesis and Function

Research into the specific effects of This compound on mitochondrial biogenesis and function is currently limited. However, extensive studies on its non-deuterated counterpart, D-galactose , provide a foundational understanding of how this sugar impacts mitochondrial health, primarily through its use in creating experimental models of aging. Chronic administration of D-galactose in animal models is known to induce mitochondrial dysfunction, a hallmark of the aging process. aging-us.comatlantis-press.com

D-galactose exposure leads to mitochondrial impairment characterized by several key changes. These include a decrease in the efficiency of oxidative phosphorylation (OXPHOS), a reduction in the mitochondrial transmembrane potential, and a subsequent decrease in ATP production. atlantis-press.com Furthermore, D-galactose treatment is associated with increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), an indicator of lipid peroxidation, alongside a decrease in the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme. atlantis-press.com This oxidative stress contributes to mitochondrial DNA (mtDNA) damage. atlantis-press.comnih.gov Studies have shown that D-galactose can lead to a decrease in mitochondrial quantity and mtDNA copy number. atlantis-press.com

Some research suggests that interventions can mitigate these effects. For instance, treatment with fucoidan has been shown to improve mitochondrial dysfunction in D-galactose-exposed rats by promoting mitochondrial biogenesis through the PGC-1α/NRF1/TFAM pathway. semanticscholar.orgmdpi.com Similarly, gallic acid has been found to improve mitochondrial biogenesis in the heart of D-galactose-induced aging models by regulating the expression of SIRT1, PGC1-α, Nrf2, and TFAM. nih.govmdpi.com

While these findings are based on D-galactose, the use of a deuterated form like This compound could offer a valuable tool to investigate the precise mechanisms of galactose-induced mitochondrial damage. The deuterium label could allow for more detailed tracking of the molecule's metabolic fate and its direct or indirect effects on mitochondrial components.

Table 1: Effects of D-galactose on Mitochondrial Parameters in Research Models

| Parameter | Observed Effect in D-galactose Models | Potential for this compound Studies |

|---|---|---|

| Mitochondrial Biogenesis | Decreased; can be rescued by certain interventions. semanticscholar.orgmdpi.comnih.govmdpi.com | Tracing the incorporation of deuterated atoms into mitochondrial components. |

| Mitochondrial Respiration | Impaired efficiency of oxidative phosphorylation. atlantis-press.com | Investigating the direct impact on electron transport chain complexes. |

| ATP Production | Reduced. atlantis-press.com | Quantifying the contribution of deuterated galactose to cellular energy pools. |

| Oxidative Stress | Increased ROS and MDA levels, decreased SOD activity. atlantis-press.com | Assessing the role of metabolic pathways involving the C-2 position in ROS generation. |

| Mitochondrial DNA | Increased damage and decreased copy number. atlantis-press.comnih.gov | Determining the adduction of deuterated metabolites to mtDNA. |

Genetic and Biochemical Regulation of Galactose-Metabolizing Enzymes

The metabolism of galactose is primarily carried out by the Leloir pathway, which involves a series of enzymes that convert galactose to glucose-1-phosphate. asm.org The regulation of these enzymes is crucial for maintaining galactose homeostasis. In many organisms, including yeast and bacteria, the genes encoding these enzymes are organized in operons and are subject to tight transcriptional control. asm.org

In Escherichia coli, the gal operon is induced by the presence of D-galactose, which binds to the GalR repressor protein, causing it to dissociate from the DNA and allowing transcription of the metabolic enzymes. asm.org Both α- and β-anomers of D-galactose are capable of inducing the operon. asm.org

In mammalian systems, the regulation is less understood but also involves the key enzymes of the Leloir pathway. A crucial enzyme in this pathway is galactokinase (GALK), which catalyzes the first committed step: the phosphorylation of galactose. nih.gov Studies using the toxic galactose analog 2-deoxy-D-galactose (2-dGal) have provided insights into this regulation. Cell lines resistant to 2-dGal have been found to be deficient in galactokinase activity, indicating that phosphorylation by GALK is necessary for the toxic effects of 2-dGal. nih.gov This also demonstrates that 2-dGal is a substrate for human galactokinase. researchgate.netwisc.edu This phosphorylation traps the analog within the cell as 2-deoxy-D-galactose-1-phosphate, leading to phosphate depletion and inhibition of glycolysis. nih.gov

The specific impact of This compound on the regulation of these enzymes has not been extensively studied. However, the deuteration at the C2 position could potentially introduce a kinetic isotope effect, altering the rate at which it is recognized and metabolized by enzymes like galactokinase. This could make This compound a useful tool for studying the kinetics and mechanism of galactose-metabolizing enzymes in detail.

Table 3: Key Enzymes in the Leloir Pathway and their Regulation

| Enzyme | Gene (in E. coli) | Function | Regulation Notes |

|---|---|---|---|

| Galactose Mutarotase | galM | Interconverts β-D-galactose and α-D-galactose. | Part of the inducible gal operon. asm.org |

| Galactokinase (GALK) | galK | Phosphorylates α-D-galactose to galactose-1-phosphate. | A key control point; can phosphorylate 2-deoxy-D-galactose. nih.govresearchgate.netwisc.edu |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | galT | Converts galactose-1-phosphate to UDP-galactose. | Deficiency leads to classical galactosemia. |

| UDP-Galactose-4-Epimerase (GALE) | galE | Interconverts UDP-galactose and UDP-glucose. | Connects galactose metabolism to glycolysis. |

Advanced Research Applications of Deuterated Galactose in Experimental Systems

Application of Deuterated Galactose as a Tracer in Non-Clinical Animal Models

Isotopic tracers are fundamental to understanding the dynamic nature of metabolism. eurisotop.com In non-clinical animal models, D-Galactose-2-d provides a means to trace the fate of galactose through complex biological systems, offering insights into how this sugar is absorbed, distributed, metabolized, and excreted. chromservis.eu This approach allows for the quantitative assessment of metabolic fluxes, revealing not just the concentration of metabolites but the activity of the pathways that connect them. chromservis.eueurisotop.com

The liver is the principal site for galactose metabolism. researchgate.netnih.gov Upon entering the liver, galactose is primarily converted via the Leloir pathway into galactose-1-phosphate, then to uridine diphosphate (UDP)-galactose and UDP-glucose, which can be incorporated into glycogen or converted to glucose-1-phosphate. researchgate.net Using deuterated tracers allows for the non-invasive study of these hepatic metabolic processes. researchgate.net

Deuterium metabolic imaging (DMI) is an emerging magnetic resonance-based technique that can track the fate of deuterated substrates in vivo. nih.govmedrxiv.org While many initial studies have used deuterated glucose or other molecules, the principles are directly applicable to this compound. frontiersin.org For instance, studies using deuterated water (²H₂O) have been able to distinguish the contribution of galactose to hepatic glycogen synthesis from other sources like glucose. researchgate.net In these experiments, UDP-glucose derived from galactose is not enriched with deuterium from body water, whereas UDP-glucose from other pathways is, allowing researchers to quantify the relative contribution of galactose. researchgate.net The administration of a tracer like this compound would allow for direct tracking of the galactose molecule itself as it is processed into glycogen and other metabolites within the liver, providing a more detailed picture of hepatic carbohydrate metabolism. researchgate.netfrontiersin.org

Table 1: Research Findings in Liver Metabolic Tracing

| Tracer Used | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Deuterated water (²H₂O) & [1-¹³C]glucose | Rat | Enabled the resolution of galactose's contribution to hepatic glycogen synthesis relative to direct and indirect glucose pathways. | researchgate.net |

| Sodium acetate-d3 | Rat (lean and fatty liver) | Demonstrated the feasibility of Deuterium Metabolic Imaging (DMI) for tracking substrate flux through the TCA cycle in the liver. | nih.gov |

| [6,6'-²H₂]glucose & [6,6'-²H₂]fructose | Mouse | DMI revealed different uptake and metabolism rates for glucose and fructose in the liver; fructose was cleared more rapidly. | frontiersin.org |

The gut microbiota plays a crucial role in host metabolism and health, and diet is a significant factor in shaping its composition and function. frontiersin.org D-galactose administration has been shown to modulate the gut microbiota in various animal models. frontiersin.orgmdpi.com For example, studies in rats and mice have reported that D-galactose intake can alter the relative abundance of major bacterial phyla, such as Firmicutes and Bacteroidetes. frontiersin.orgmdpi.com In honeybees used as an aging model, a D-galactose diet led to significant microbial dysbiosis, characterized by an enrichment of Lactobacillus and a depletion of the short-chain fatty acid butyrate. nih.gov

Using this compound as a tracer in these models would enable researchers to precisely follow the flow of galactose through the gut ecosystem. This allows for the identification of specific microbial species that actively metabolize galactose and the subsequent metabolic products they generate. Such studies are critical for understanding the complex interactions between dietary sugars, the microbiome, and host health. For instance, an inhibitor of fucosylation, 2-Deoxy-D-galactose, has been used to study how the metabolism of fucose (6-deoxy-L-galactose) by specific bacteria like adherent-invasive E. coli (AIEC) can drive inflammation, highlighting the importance of tracing sugar metabolism in the gut. nih.govresearchgate.net

Table 2: Effects of D-Galactose Administration on Gut Microbiota in Animal Models

| Animal Model | D-Galactose Effect | Key Microbial Changes | Citation |

|---|---|---|---|

| Rat | Did not consistently affect phylum-level composition, but FOS supplementation increased Bifidobacterium. | No coherent effect on major phyla was observed from galactose alone. | frontiersin.org |

| Mouse | Caused gut microbiota dysbiosis. | Increased Firmicutes, decreased Bacteroidetes. | mdpi.com |

Metabolic Tracing in Specific Organs (e.g., Liver Galactose Metabolism)

Design and Evaluation of D-Galactose-Based Scaffolds in Drug Delivery Research

D-galactose is an attractive molecule for designing targeted drug delivery systems due to its ability to be recognized by specific receptors on the surface of certain cells. nih.govmdpi.com The asialoglycoprotein receptor (ASGP-R), which is highly expressed on hepatocytes (liver cells), is a primary target. mdpi.commdpi.com By attaching galactose to drugs, nanoparticles, or liposomes, researchers can create scaffolds that selectively deliver therapeutic agents to the liver. nih.govnih.gov This targeting can increase the drug's efficacy at the desired site while potentially reducing side effects in other parts of the body. researchgate.net

Research in this area involves synthesizing galactose-based materials and evaluating their performance. For example, hydrogels made from a water-soluble polymer of galactose, poly(6-O-methacryloyl-D-galactose), have been developed. researchgate.net These hydrogels can be loaded with drugs, such as the antibiotic gentamicin, and studies have shown they can provide sustained release of the drug over several days. researchgate.net In another application, nanochitosan formulations containing D-galactose were used to deliver the antimalarial drug primaquine. nih.gov This galactose-targeted system significantly increased the drug's accumulation and residence time in the liver of mice compared to the free drug, demonstrating the potential of this strategy to improve treatment for liver-stage malaria. nih.gov The use of this compound in these scaffolds would allow for precise quantification of the delivery vehicle's biodistribution and stability using mass spectrometry.

Table 3: Examples of D-Galactose-Based Drug Delivery Systems | Delivery System | Drug/Payload | Target/Application | Key Findings | Citation | | --- | --- | --- | --- | | Nanochitosan formulation with D-galactose | Primaquine | Liver-stage malaria (targeting hepatocytes) | Increased drug half-life and distribution volume in the liver compared to free drug. | nih.gov | | Macroporous hydrogels from poly(6-O-methacryloyl-D-galactose) | Gentamicin | Controlled drug release | Showed sustained release of up to 92% of the hydrophilic drug within 72 hours. | researchgate.net | | Galactose-conjugated PLGA nanoparticles | General (macrophage targeting) | Inflamed intestine | Nanoparticles showed potential to target macrophages at the site of inflammation via galactose-lectin receptor interaction. | researchgate.net | | Galactose-functionalized thermo-responsive nanogels | Anticancer drugs | Cancer cells expressing galactose receptors | Different synthetic strategies were developed to place galactose moieties on the core or shell of nanogels for targeted delivery. | mdpi.com |

Biotechnological Applications Involving D-Galactose and its Enzymatic Transformations

D-galactose and its derivatives are important substrates and products in various biotechnological processes, particularly those involving enzymatic transformations. cnrs.fr Enzymes can be used to modify galactose or attach it to other molecules, creating novel compounds with specific functions. researchgate.netresearchgate.net

A significant application is in the field of glycoengineering, especially for therapeutic antibodies. d-nb.info One strategy involves using the enzyme galactose oxidase (GOase) to oxidize the C6-hydroxy group of galactose residues on an antibody's N-glycan chains. d-nb.info This enzymatic transformation creates an aldehyde group, which serves as a chemical handle for the site-specific attachment of drugs or other payloads. d-nb.info In a study using the antibody Trastuzumab, this method was used to introduce aldehyde groups, which were then conjugated to a linker-payload. d-nb.info To confirm the oxidation step, the aldehydes were reduced using sodium borodeuteride, which converted the oxidized galactose into a C6-deuterated galactose that was easily identifiable by mass spectrometry. d-nb.info This demonstrates a direct biotechnological application where deuterated galactose is the product of an enzymatic and chemical process used for quality control.

Furthermore, engineered microorganisms can be used to produce valuable deuterated molecules. oup.comresearchgate.net Glyco-engineered Escherichia coli, for example, have been used to produce perdeuterated L-fucose (6-deoxy-L-galactose) by growing the bacteria in a medium containing deuterium oxide and a deuterated carbon source like glycerol. oup.comresearchgate.net While commercially available, this compound can also be incorporated into enzymatic synthesis pathways to create more complex deuterated glycosides for research purposes. researchgate.netresearchgate.net

Table 4: Biotechnological and Enzymatic Applications of Galactose

| Enzyme/System | Application | Transformation | Citation |

|---|---|---|---|

| Galactose Oxidase (GOase) | Antibody-drug conjugate (ADC) creation | Oxidizes the C6-hydroxyl of galactose on an antibody to an aldehyde, creating a site for drug conjugation. | d-nb.info |

| β-Glucosidase / Amyloglucosidase | Synthesis of glycosides | Catalyzes the attachment of galactose to other molecules (e.g., N-vanillyl-nonanamide) to form glycosides. | researchgate.net |

| Glyco-engineered E. coli | Production of deuterated sugars | Biosynthesis of perdeuterated L-fucose from deuterated glycerol and D₂O. | oup.comresearchgate.net |

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data in Deuterated Galactose Research

The era of "big data" in biology has ushered in the age of multi-omics, an approach that integrates data from various "-omic" fields like genomics, transcriptomics, proteomics, and metabolomics to provide a more holistic understanding of biological systems. frontiersin.orgfrontlinegenomics.com The incorporation of D-Galactose-2-d into these studies offers a powerful method for tracing the metabolic fate of galactose and understanding its influence on complex cellular processes.

Future research is expected to increasingly utilize this compound in conjunction with multi-omics platforms. acs.org For instance, by feeding cells or organisms with this compound and subsequently performing metabolomics, researchers can precisely track the pathways through which galactose is metabolized and identify the resulting downstream metabolites. nih.govresearchgate.net This can be particularly insightful in studying diseases associated with altered galactose metabolism, such as galactosemia and certain types of cancer. acs.orgnih.govnih.gov

Combining these metabolomic findings with transcriptomic and proteomic data can reveal how the presence of deuterated galactose influences gene expression and protein synthesis. frontlinegenomics.com For example, transcriptomic analysis could show the upregulation of genes encoding for enzymes in the Leloir pathway, the primary route for galactose metabolism, in response to a this compound challenge. nih.govnumberanalytics.com This integrated approach will be crucial for building comprehensive models of cellular metabolism and understanding the systemic effects of galactose. nih.gov

Table 1: Potential Multi-Omics Applications of this compound

| Omics Field | Research Application of this compound | Potential Insights |

| Metabolomics | Tracing the metabolic fate of galactose. | Identification of novel metabolic pathways and biomarkers of disease. frontiersin.orgnih.gov |

| Transcriptomics | Analyzing changes in gene expression in response to galactose metabolism. | Understanding the regulatory networks governing galactose utilization. nih.govresearchgate.net |

| Proteomics | Quantifying changes in protein levels involved in galactose metabolism. | Identifying key enzymatic players and potential therapeutic targets. frontlinegenomics.com |

| Glycomics | Studying the incorporation of galactose into glycoproteins and glycolipids. | Elucidating the role of galactosylation in cellular function and disease. acs.org |

Development of Novel Deuterated Galactose Analogs for Advanced Probes

The synthesis of novel deuterated galactose analogs represents a significant area of future research. While this compound is a valuable tracer, the development of more complex, functionalized analogs can create advanced probes for a variety of applications. These probes can be designed to target specific enzymes or cellular processes, offering greater specificity in research.

One promising direction is the creation of deuterated galactose analogs that can act as "smart" probes. For example, researchers are designing galactose-based probes that become fluorescent or otherwise detectable only upon being metabolized by a specific enzyme, such as β-galactosidase. nih.gov This enzyme is often overexpressed in senescent cells and certain tumors, making such probes valuable for targeted imaging and diagnostics. nih.govmdpi.comresearchgate.net

Furthermore, the synthesis of deuterated galactose derivatives with modifications at other positions on the sugar ring can help to probe the substrate specificity of various enzymes involved in galactose metabolism. rsc.orgmdpi.com For example, fluorinated galactose analogs have been used to study the mechanism of enzymes like UDP-galactopyranose mutase. researchgate.net By replacing fluorine with deuterium, researchers can investigate kinetic isotope effects, providing deeper insights into enzyme reaction mechanisms. acs.org

Computational Modeling and Simulation of Deuterated Galactose Metabolic Pathways

Computational modeling and simulation are becoming indispensable tools for understanding the complexities of metabolic networks. nih.gov The data generated from studies using this compound can provide crucial input for developing and refining these models. By incorporating experimentally determined metabolic fluxes and kinetic parameters obtained from tracer experiments, these in silico models can offer predictive insights into how galactose metabolism is regulated under different physiological and pathological conditions.

Future research will likely focus on creating integrated models that combine the metabolic pathway of galactose with genetic regulatory networks. nih.gov These models will be able to simulate how changes in gene expression, for instance, affect the flow of deuterated galactose through various metabolic routes. This can help to predict the metabolic consequences of genetic mutations or the effects of potential drug interventions.

Moreover, computational approaches can be used to simulate the kinetic isotope effects observed with this compound. These simulations can help to interpret experimental results and provide a more detailed understanding of the transition states of enzymatic reactions involving galactose. This synergy between experimental work with deuterated sugars and computational modeling will be a powerful driver of discovery in metabolic research.

Interdisciplinary Research Frameworks in Deuterated Galactose Studies

The full potential of this compound research will be realized through the establishment of robust interdisciplinary research frameworks. The challenges in this field, from the chemical synthesis of novel probes to the complex biological interpretation of multi-omics data, necessitate collaboration between chemists, biochemists, biologists, and computational scientists. acs.org

Future research initiatives will likely be structured around collaborative projects that bring together experts from these diverse fields. For example, a project aimed at developing a new diagnostic tool for a specific cancer might involve:

Synthetic Chemists: To design and synthesize a novel deuterated galactose-based probe. rsc.org

Biochemists: To characterize the interaction of the probe with its target enzyme. nih.govacs.org

Cell Biologists: To test the efficacy of the probe in cell culture models.

Computational Biologists: To model the metabolic and signaling pathways affected by the probe. nih.gov

Such interdisciplinary approaches will not only accelerate the pace of discovery but also facilitate the translation of basic research findings into clinical applications. The study of this compound and its analogs is not confined to a single discipline but rather sits at the intersection of many, promising a future of exciting and impactful research.

Q & A

Basic: How should D-Galactose-2-d be stored and handled to ensure experimental reproducibility?

Methodological Answer:

this compound should be stored in a cool, dry environment (20–25°C) away from strong oxidizing agents, as incompatibility with these materials may lead to hazardous decomposition (e.g., carbon oxides under extreme conditions) . For handling, use nitrile gloves and safety goggles to avoid skin/eye contact. If exposure occurs, rinse affected areas with water for ≥15 minutes and seek medical consultation . Stability under recommended storage conditions is confirmed, but prolonged exposure to humidity or light should be avoided to prevent isotopic exchange or degradation .

Basic: What spectroscopic techniques are recommended for characterizing this compound purity and isotopic enrichment?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , , and -NMR) is critical for verifying isotopic enrichment at the C-2 position. Compare -NMR peaks with non-deuterated galactose to confirm deuterium incorporation . Mass spectrometry (MS) further quantifies isotopic purity by analyzing molecular ion clusters. Cross-validate results against databases like NIST Standard Reference Data, ensuring instrument calibration aligns with certified reference materials .

Advanced: How can isotopic effects of this compound influence kinetic studies in carbohydrate metabolism research?

Methodological Answer:

Deuterium at C-2 may alter reaction rates (kinetic isotope effects, KIE) in enzymatic processes like galactose oxidation or epimerization. To mitigate artifacts:

- Control Experiments : Compare reaction kinetics with non-deuterated galactose.

- Computational Modeling : Use density functional theory (DFT) to predict isotopic effects on transition states.

- Data Normalization : Report rates relative to -galactose controls to isolate isotopic contributions . Document discrepancies ≥10% as significant, requiring mechanistic re-evaluation .

Advanced: How should researchers resolve contradictions in metabolic flux data when using this compound as a tracer?

Methodological Answer:

Contradictions often arise from:

- Isotopic Dilution : Ensure tracer concentration exceeds endogenous galactose levels.

- Compartmentalization : Use cell fractionation to distinguish cytosolic vs. mitochondrial fluxes.

- Analytical Validation : Pair LC-MS/MS data with -labeled internal standards to correct for matrix effects . Statistically assess outliers via Grubbs’ test and replicate experiments ≥3 times . If inconsistencies persist, re-examine assumptions in flux balance models (e.g., steady-state conditions) .

Basic: What are the critical controls for experiments using this compound in cell culture studies?

Methodological Answer:

- Negative Controls : Use non-deuterated galactose to isolate isotopic effects.

- Viability Controls : Monitor cell proliferation and apoptosis rates (e.g., via MTT assay) to rule out deuterium toxicity.

- Blank Samples : Include culture media without galactose to assess background metabolic activity.

- Replication : Perform triplicate runs across independent cell passages to ensure reproducibility .

Advanced: What protocols ensure reproducible synthesis of this compound derivatives for glycosylation studies?

Methodological Answer:

- Deuterium Retention : Optimize reaction pH (neutral to slightly acidic) and temperature (≤40°C) to minimize - exchange during glycosidic bond formation.

- Purification : Use size-exclusion chromatography to separate deuterated products from non-deuterated byproducts. Validate via -NMR and high-resolution MS .

- Documentation : Report solvent systems, catalyst loadings, and reaction times in detail to enable replication .

Basic: How can researchers validate the absence of toxic byproducts in this compound batches?